N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-20(25-12-14(13-25)24-21-22-10-5-11-23-21)19-15-6-1-3-8-17(15)27-18-9-4-2-7-16(18)19/h1-11,14,19H,12-13H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZATFSZWFWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)NC5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be synthesized via the classical Grover, Shah, and Shah reaction using polyphenol and salicylic acids heated with acetic anhydride as the dehydrating agent . The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors under basic conditions. Finally, the pyrimidine moiety can be attached using a nucleophilic substitution reaction with suitable pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis for the xanthene core , as well as continuous flow chemistry techniques for the cyclization and substitution steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form xanthone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The pyrimidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Xanthone derivatives.
Reduction: Amines derived from the azetidine ring.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential as an anticancer agent and as a scaffold for drug development.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The xanthene core can act as a chromophore, enabling the compound to function as a fluorescent probe in biological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine with two closely related analogs:
Key Observations:
Biological Activity
N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a unique structure comprising a pyrimidine moiety linked to an azetidine ring and a xanthene carbonyl group. This structural configuration is hypothesized to contribute to its biological properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor progression. Inhibition of IDO can enhance anti-tumor immunity by increasing the availability of tryptophan for T-cell activation .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress and damage. This is particularly relevant in cancer therapy, where oxidative stress plays a significant role in tumor progression .
- Antitumor Activity : In vitro studies have shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential antitumor activity for this compound .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| IDO Inhibition | Enhanced T-cell activation | |
| Antioxidant Activity | Reduced oxidative stress | |
| Cytotoxicity (Cancer Cells) | Inhibited growth in multiple lines |
Case Study 1: IDO Inhibition
A study investigating various compounds for their ability to inhibit IDO found that certain derivatives similar to this compound demonstrated significant inhibition rates. This suggests that modifications to the xanthene structure could enhance effectiveness against tumors associated with IDO-mediated immunosuppression.
Case Study 2: Antioxidant Properties
In a comparative study of antioxidant compounds, this compound exhibited notable radical scavenging activity. The results indicated that this compound could potentially be used in formulations aimed at reducing oxidative damage in various diseases, including neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
